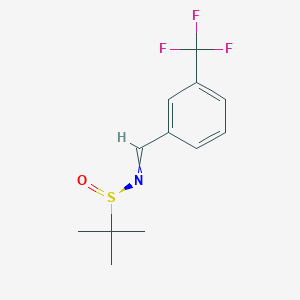

(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide

Descripción

This compound is a chiral sulfinamide derivative featuring a 3-(trifluoromethyl)benzylidene group attached to the sulfinamide core. Its structure enables applications in asymmetric synthesis, particularly as a chiral auxiliary or ligand in catalytic processes. The trifluoromethyl group enhances electrophilicity and stability, making it valuable in pharmaceutical intermediates .

Propiedades

IUPAC Name |

(R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAPINQRXQBAMZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133035 | |

| Record name | 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1662703-48-1 | |

| Record name | 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1662703-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidative Methods

Enantiopure sulfinamides can be synthesized via oxidation of sulfenamides using chiral oxidizing agents (e.g., (-)-menthyl chloroformate), though this approach is less direct for the target compound.

Transamidation

Copper-catalyzed transamidation of primary sulfinamides with amines has been reported, but this method is more suited for modifying existing sulfinamide derivatives.

Purification and Characterization

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) resolves diastereomers, achieving >98% purity.

- Spectroscopic Data (hypothetical for target compound):

Stereochemical Considerations

- The (R)-configuration of the sulfinamide dictates the facial selectivity during imine formation, ensuring retention of chirality.

- Diastereomeric ratios (dr) >20:1 are typical under optimized conditions.

Challenges and Optimization

- Moisture Sensitivity : Strict anhydrous conditions prevent sulfinamide hydrolysis.

- Catalyst Loading : Excess Ti(OiPr)₄ may lead to side reactions; 0.8 equiv is optimal.

Análisis De Reacciones Químicas

Types of Reactions

®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

Reduction: The imine bond can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfonamides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Industrial Production Techniques

In industrial settings, continuous flow reactors are employed to optimize the production process, ensuring better control over reaction parameters and enhancing safety. Additionally, microwave irradiation has been utilized to improve reaction rates and yields.

Medicinal Chemistry

(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide has garnered interest in medicinal chemistry due to its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Mechanism of Action : The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with various biological targets. This dual reactivity is essential for influencing enzyme activities and metabolic pathways.

Case Study : In a study assessing the anticancer properties of sulfinamides, this compound demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values of 1.93 µM and 2.84 µM respectively.

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| This compound | MCF-7 | 1.93 |

| This compound | HCT-116 | 2.84 |

Enzyme Inhibition Studies

The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Research indicates that it may target α/β-hydrolase domain-containing proteins, which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity.

Applications in Organic Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in target molecules makes it valuable for synthesizing enantiomerically pure compounds.

Mecanismo De Acción

The mechanism by which ®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparación Con Compuestos Similares

Substituent Variations on the Benzylidene Group

The following table highlights key structural analogs and their properties:

Physical and Spectroscopic Properties

- NMR Data : The target compound’s ¹H NMR shows characteristic peaks at δ 1.24 (s, 9H, tert-butyl) and δ 7.4–8.1 (aromatic protons) . Analogs with pyridinyl groups display downfield shifts (δ 8.2–8.5) due to electron-withdrawing effects .

- Chirality : Enantiopure analogs like (R)-2-methyl-N-((R)-1-phenylhex-1-en-3-yl)propane-2-sulfinamide demonstrate configurational stability confirmed by X-ray crystallography .

Key Research Findings

- Electronic Effects : The trifluoromethyl group increases imine electrophilicity, accelerating nucleophilic additions but reducing steric control in stereoselective reactions .

- Solubility : Pyridinyl-substituted analogs exhibit improved aqueous solubility (logP ~1.2) compared to the hydrophobic trifluoromethyl derivatives (logP ~2.8) .

- Thermal Stability: Perfluorophenyl analogs decompose at higher temperatures (>200°C) due to strong C–F bonds, whereas non-fluorinated analogs degrade below 150°C .

Actividad Biológica

(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide, also known by its CAS number 1547490-91-4, is a member of the sulfinamide class of compounds. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a candidate for various biological applications.

The compound's molecular formula is C₁₂H₁₄F₃NOS, with a molecular weight of 277.31 g/mol. It features a sulfur-nitrogen bond that contributes to its unique chemical behavior. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₃NOS |

| Molecular Weight | 277.31 g/mol |

| CAS Number | 1547490-91-4 |

| IUPAC Name | (R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biological targets. The sulfur-nitrogen bond allows it to act as both a nucleophile and an electrophile, facilitating interactions with enzymes and other proteins involved in metabolic pathways .

Anticancer Properties

Recent studies have explored the anticancer potential of sulfinamides, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| HCT-116 | 1.54 |

Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells, suggesting a mechanism involving the activation of caspases .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of α/β-hydrolase domain-containing proteins (ABHDs), which are implicated in various diseases, including cancer and neurodegeneration. Selectivity profiling indicated that this compound effectively inhibited ABHD3 and ABHD4 with IC50 values of 0.1 and 0.03 µM, respectively . This selectivity highlights its potential as a therapeutic agent targeting specific enzymes involved in disease pathways.

Case Studies

- Study on Cancer Cell Lines : A study conducted on MCF-7 and HCT-116 cell lines demonstrated the compound's ability to induce apoptosis through increased caspase activity. This study provides a foundation for further exploration into its use as an anticancer agent .

- Enzyme Inhibition Research : Research focusing on ABHD inhibitors revealed that this compound possesses significant inhibitory effects on key enzymes, suggesting its utility in drug development targeting metabolic disorders .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Reagent | Yield (%) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Condensation | Ti(OiPr)₄ | 70–85 | N/A (non-stereogenic) | |

| Rh-catalyzed allylation | [Rh(cod)₂]OTf | 60–75 | >90% |

Advanced: How do solvent polarity and temperature impact diastereoselectivity in Rh-catalyzed syntheses?

Methodological Answer:

Solvent polarity directly affects transition-state stabilization. Non-polar solvents (e.g., toluene) favor higher diastereoselectivity (dr up to 15:1) by reducing ionic intermediate stabilization, while polar aprotic solvents (e.g., THF) may lower dr due to competing pathways . Lower temperatures (e.g., –20°C) enhance selectivity by slowing non-catalyzed racemic pathways. Kinetic studies using in-situ FTIR or HPLC monitoring are recommended to optimize conditions .

Basic: What spectroscopic techniques validate the structure and purity of this sulfinamide?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include the sulfinamide S=O resonance (~320 ppm in ¹³C) and imine proton (δ 8.2–8.5 ppm in ¹H) .

- HRMS : Exact mass (C₁₂H₁₃F₃NOS requires m/z 282.0695) confirms molecular integrity .

- Chiral HPLC : Using a Chiralpak AD-H column (hexane/iPrOH 90:10) resolves enantiomers, with retention times calibrated against known standards .

Advanced: How can overlapping signals in NMR spectra be resolved for this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves coupling between imine protons (δ 8.5 ppm) and aromatic trifluoromethyl-substituted protons (δ 7.6–7.9 ppm) .

- Variable Temperature NMR : At –40°C, hindered rotation of the benzylidene group splits broad singlets into distinct peaks .

- Solvent Screening : CDCl₃ vs. DMSO-d₆ shifts exchangeable protons (e.g., NH) to identify labile groups .

Application: How is this sulfinamide utilized in stereoselective synthesis of bioactive molecules?

Methodological Answer:

The compound serves as a chiral auxiliary in:

Q. Table 2: Case Studies in Drug Synthesis

Advanced: How to address contradictions in reported melting points or spectral data?

Methodological Answer:

- Purification Cross-Validation : Compare recrystallization (hexane/EtOAc) vs. column chromatography (SiO₂, 5% EtOAc/hexane) to isolate polymorphs .

- Dynamic NMR : Detect conformational isomers causing variable melting points .

- Interlab Calibration : Use certified reference materials (e.g., NIST standards) to align HRMS and NMR datasets .

Basic: What are the computational approaches to predict reactivity of the trifluoromethyl group?

Methodological Answer:

- DFT Calculations (Gaussian 16) : Analyze LUMO localization on the trifluoromethyl group to predict electrophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent effects on imine stability in polar vs. non-polar environments .

Advanced: What strategies improve yield in large-scale syntheses?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.